molecular formula C5H4ClNO2 B2753834 2-Chloro-1-(oxazol-5-yl)ethan-1-one CAS No. 1421314-19-3

2-Chloro-1-(oxazol-5-yl)ethan-1-one

Cat. No.: B2753834
CAS No.: 1421314-19-3
M. Wt: 145.54
InChI Key: HJKZMIHGISQWDC-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxazol-5-yl)ethan-1-one is an organic compound with the molecular formula C5H4ClNO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one typically involves the reaction of oxazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(oxazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields 2-azido-1-(oxazol-5-yl)ethan-1-one.

    Oxidation: Oxidation typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction results in the formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(oxazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(oxazol-5-yl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has similar chemical properties but differs in its substitution pattern, leading to different reactivity and applications.

    2-Chloro-1-(5-methyl-1,3-oxazol-4-yl)ethan-1-one:

Uniqueness

Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-(1,3-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKZMIHGISQWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421314-19-3
Record name 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one
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